Cas no 63226-80-2 (()-α-cyclopropylbenzyl alcohol)

()-α-cyclopropylbenzyl alcohol structure
63226-80-2 structure
Product Name:()-α-cyclopropylbenzyl alcohol
CAS No:63226-80-2
MF:C10H12O
MW:148.201683044434
CID:1648788
PubChem ID:66090
Update Time:2025-04-21

()-α-cyclopropylbenzyl alcohol Chemical and Physical Properties

Names and Identifiers

    • (1)-alpha-Cyclopropylbenzyl alcohol
    • Α-CYCLOPROPYLBENZYL ALCOHOL
    • ()-&#x3B1
    • -cyclopropylbenzyl alcohol
    • AKOS009157275
    • alpha-Cyclopropylphenylcarbinol
    • EINECS 250-781-9
    • A897365
    • alpha -Cyclopropylbenzyl alcohol
    • alpha-Cyclopropylbenzyl alcohol, 99%
    • CS-0204239
    • BAA00703
    • NS00042733
    • Cyclopropylphenylcarbinol
    • EN300-245360
    • Cyclopropyl phenyl carbinol
    • 4-06-00-03850 (Beilstein Handbook Reference)
    • Benzenemethanol, .alpha.-cyclopropyl-
    • cyclopropyl(phenyl)methanol
    • F52087
    • 63226-80-2
    • 1007-03-0
    • Cyclopropyl phenylmethanol
    • SCHEMBL477699
    • BRN 2501089
    • AS-48641
    • MFCD00001299
    • Phenylcyclopropyl methanol
    • EINECS 264-037-6
    • cyclopropylphenylmethanol
    • DTXSID70905674
    • J-000199
    • UNII-M3FU6M5656
    • EINECS 213-749-5
    • CYCLOPROPYL-PHENYL-METHANOL
    • M3FU6M5656
    • alpha-Cyclopropylbenzyl alcohol
    • SY007390
    • Cyclopropyl(phenyl)methanol #
    • PHENYLCYCLOPROPYLCARBINOL
    • Benzenemethanol, alpha-cyclopropyl-
    • Benzenemethanol,a-cyclopropyl-
    • ()-α-cyclopropylbenzyl alcohol
    • Inchi: 1S/C10H12O/c11-10(9-6-7-9)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2
    • InChI Key: GOXKCYOMDINCCD-UHFFFAOYSA-N
    • SMILES: OC(C1C=CC=CC=1)C1CC1

Computed Properties

  • Exact Mass: 148.088815002g/mol
  • Monoisotopic Mass: 148.088815002g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 123
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 20.2Ų
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